N,N'-Terephthalylidene-bis(4-fluoroaniline)

Catalog No.
S707531
CAS No.
17866-84-1
M.F
C20H14F2N2
M. Wt
320.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-Terephthalylidene-bis(4-fluoroaniline)

CAS Number

17866-84-1

Product Name

N,N'-Terephthalylidene-bis(4-fluoroaniline)

IUPAC Name

N-(4-fluorophenyl)-1-[4-[(4-fluorophenyl)iminomethyl]phenyl]methanimine

Molecular Formula

C20H14F2N2

Molecular Weight

320.3 g/mol

InChI

InChI=1S/C20H14F2N2/c21-17-5-9-19(10-6-17)23-13-15-1-2-16(4-3-15)14-24-20-11-7-18(22)8-12-20/h1-14H

InChI Key

VBCDABROGMPOGB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)F)C=NC3=CC=C(C=C3)F

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)F)C=NC3=CC=C(C=C3)F

The exact mass of the compound N,N'-Terephthalylidene-bis(4-fluoroaniline) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 270732. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N,N'-Terephthalylidene-bis(4-fluoroaniline) (CAS 17866-84-1) is a symmetrically fluorinated bis-Schiff base (diimine) utilized primarily as a high-performance building block in advanced materials science . Characterized by its rigid terephthalylidene core and terminal para-fluoroaniline groups, this compound serves as a critical precursor for specialty polyamides, polyimides, and liquid crystal (LC) formulations . The introduction of fluorine atoms at the para positions significantly alters the molecule's electronic landscape and steric profile, yielding a defined melting point of 151–155 °C and enhancing the thermal stability and chemical resistance of its downstream polymeric derivatives. For procurement professionals and materials chemists, this diimine represents a specialized monomer that optimizes the balance between manufacturing processability and extreme-environment end-use performance.

Substituting N,N'-Terephthalylidene-bis(4-fluoroaniline) with its unsubstituted counterpart (N,N'-Terephthalylidene-bis(aniline)) or heavier halogen analogs fundamentally compromises both precursor processability and final material performance. Unsubstituted rigid-rod diimines tend to form highly crystalline, intractable polymers with poor solubility in standard industrial solvents (e.g., NMP, DMAc), severely complicating wet-spinning or film-casting workflows. Furthermore, the specific ~30° twist angle around the C-N bond in the fluorinated derivative provides a unique structural disruption to tight $\pi-\pi$ stacking, aiding solubility without sacrificing backbone rigidity[1]. Replacing the fluorine with chlorine or bromine introduces excessive steric bulk, which disrupts the formation of ordered smectic phases in liquid crystal applications and can reduce the mechanical toughness and thermal-oxidative stability of the resulting polyimides.

Defined Thermal Processing Window for Melt-Phase Reactions

The thermal processability of a monomer is critical for solvent-free or low-solvent manufacturing. N,N'-Terephthalylidene-bis(4-fluoroaniline) exhibits a highly specific melting point range of 151–155 °C . This is significantly lower than many fully planar, unsubstituted rigid-rod bis-imines, which often melt above 200 °C or decompose before melting. This moderate melting window allows for controlled melt-blending or liquid crystal phase transitions without risking premature thermal degradation of the sensitive imine linkages.

Evidence DimensionMelting Point Range
Target Compound Data151–155 °C
Comparator Or BaselineUnsubstituted rigid-rod bis-imines (>200 °C)
Quantified DifferenceReduction of >45 °C in melting onset
ConditionsStandard atmospheric pressure, capillary or DSC melting point determination

A lower, well-defined melting point reduces energy costs and prevents thermal degradation during melt-polymerization and liquid crystal device fabrication.

Conformational Disruption for Enhanced Precursor Solubility

Solubility in polar aprotic solvents is a major bottleneck in polyimide and polyamide manufacturing. Crystallographic and structural studies indicate that N,N'-Terephthalylidene-bis(4-fluoroaniline) maintains a twist angle of approximately 30° around the C-N azomethine bond [1]. This non-planar conformation prevents the overly dense molecular packing typically seen in idealized planar diimines (0° twist). The resulting disruption in intermolecular $\pi-\pi$ stacking significantly enhances the solubility of the monomer and its early-stage oligomers in solvents like NMP and DMAc.

Evidence DimensionC-N Bond Twist Angle
Target Compound Data~30° twist angle
Comparator Or BaselineIdealized planar azomethines (0° twist)
Quantified Difference30° deviation from planarity
ConditionsStructural conformation analysis

Enhanced solubility directly translates to higher achievable polymer molecular weights and fewer defects during solution-casting of high-performance films.

Fluorine-Driven Oxidative Stability in Downstream Polymers

The substitution of hydrogen with fluorine at the para position of the aniline rings fundamentally alters the degradation profile of the resulting materials. The C-F bond possesses a dissociation energy of approximately 485 kJ/mol, compared to ~414 kJ/mol for the C-H bond in unsubstituted aniline derivatives . When incorporated into polyimides or polyamides, this strong electron-withdrawing effect and high bond energy shield the polymer backbone from oxidative attack at elevated temperatures, extending the material's operational lifespan in harsh environments.

Evidence DimensionTerminal Bond Dissociation Energy
Target Compound DataC-F bond (~485 kJ/mol)
Comparator Or BaselineC-H bond in unsubstituted aniline (~414 kJ/mol)
Quantified Difference+71 kJ/mol increase in terminal bond strength
ConditionsStandard thermochemical bond energy values

Procuring this fluorinated monomer ensures that the final aerospace or automotive polymer can withstand prolonged exposure to high temperatures and oxidative stress.

Stabilization of Smectic Liquid Crystal Phases

In the formulation of liquid crystal materials, the choice of terminal substituent dictates the mesomorphic phase behavior. N,N'-Terephthalylidene-bis(4-fluoroaniline) is documented to exhibit distinct smectic phases (specifically smectic C)[1]. The highly polar, compact nature of the terminal fluorine atoms promotes lateral dipole-dipole interactions that stabilize layered smectic structures better than bulky chloro- or bromo-substituents, which often disrupt layer formation due to excessive steric hindrance.

Evidence DimensionMesomorphic Phase Formation
Target Compound DataStable smectic C phase formation
Comparator Or BaselineBulky halogen analogs (e.g., bromo)
Quantified DifferenceMaintained smectic layering vs. disrupted mesophases
ConditionsThermal phase transition analysis (polarized optical microscopy)

Crucial for buyers formulating temperature-responsive sensors or advanced electro-optic displays requiring stable, well-ordered smectic layers.

Synthesis of High-Performance Fluorinated Polyimides

Leveraging its enhanced solubility (driven by the 30° C-N twist angle) and high C-F bond energy, this compound is an ideal diamine/diimine precursor for synthesizing aerospace-grade polyimides. It ensures smooth solution-casting processes and yields films with superior thermal-oxidative stability compared to non-fluorinated benchmarks .

Formulation of Smectic Liquid Crystal Displays and Sensors

Due to the terminal fluorine atoms stabilizing layered mesophases, this compound is highly suited for integration into polymer-dispersed liquid crystals (PDLCs) and smectic C phase electro-optic devices. Its specific melting point (151–155 °C) allows for predictable phase transition engineering [1].

Development of Advanced Specialty Dyes and Pigments

The rigid, conjugated azomethine backbone combined with the electron-withdrawing fluorine substituents makes this compound a valuable intermediate for synthesizing high-stability dyes. The fluorine groups enhance color fastness and chemical resistance against bleaching agents in textile and coating applications.

XLogP3

4.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

17866-84-1

Dates

Last modified: 08-15-2023

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